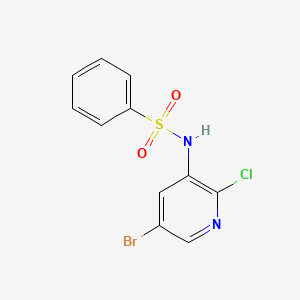
1,1,1-Trideuterio-2-methylpropan-2-ol
Übersicht
Beschreibung
1,1,1-Trideuterio-2-methylpropan-2-ol is a unique chemical compound characterized by the presence of deuterium atoms. It is widely used in scientific research due to its isotopic properties, which aid in studying molecular reactions and understanding complex biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trideuterio-2-methylpropan-2-ol can be synthesized through various methods. One common approach involves the reaction of deuterated methylmagnesium bromide with acetone . The reaction is typically carried out under anhydrous conditions to prevent the incorporation of protium (hydrogen) atoms.
Industrial Production Methods
Industrial production of this compound often involves the use of deuterated reagents and catalysts to ensure high purity and yield. The process may include multiple purification steps, such as distillation and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trideuterio-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated acetone.
Reduction: It can be reduced to form deuterated isopropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Deuterated acetone.
Reduction: Deuterated isopropanol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trideuterio-2-methylpropan-2-ol is widely used in scientific research due to its isotopic properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Used in the development of deuterated drugs to improve their metabolic stability and reduce side effects.
Industry: Used in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,1,1-Trideuterio-2-methylpropan-2-ol involves the incorporation of deuterium atoms into molecular structures. This isotopic substitution can affect the rate of chemical reactions and the stability of molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trideuterio-2-methylpropan-2-ol is unique due to its isotopic composition. Similar compounds include:
1,1,1-Trideuteriopropan-2-ol: Another deuterated alcohol with similar properties.
Deuterated acetone: Used in similar applications as a tracer and in kinetic studies.
Deuterated isopropanol: Used in metabolic studies and as a solvent in various chemical reactions.
These compounds share similar isotopic properties but differ in their chemical structures and specific applications.
Eigenschaften
IUPAC Name |
1,1,1-trideuterio-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}propyl)(methyl)amine](/img/structure/B1456995.png)

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)



![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)






![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
